3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its unique structural features, which include a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. It is classified as an oxadiazole derivative, which is a class of compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities .
The synthesis of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropylcarbonyl chloride with hydrazine to form a hydrazide intermediate. This intermediate then undergoes cyclization with a nitrile to form the oxadiazole ring.
Recent advancements in synthetic methodologies have introduced various approaches for the formation of 1,2,4-oxadiazoles. For instance, one-pot reactions utilizing amidoximes and carboxylic acid derivatives in the presence of bases like sodium hydroxide or tetrabutylammonium hydroxide have been reported to yield oxadiazoles under mild conditions . The efficiency of these methods can vary significantly based on the specific reagents and conditions employed.
The molecular formula of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is with a molecular weight of 215.68 g/mol. The compound features a cyclopropyl group attached to the oxadiazole ring at one position and a pyrrolidine ring at another position.
The structure can be represented using various chemical notation systems:
These representations provide insight into the connectivity and stereochemistry of the molecule.
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, nucleophilic substitution may require specific solvents and temperatures to achieve optimal yields .
The mechanism of action for 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise molecular targets and pathways are still under investigation but may include pathways relevant to antimicrobial and anticancer activities .
The compound has a melting point that varies depending on purity and form (e.g., hydrochloride salt). Its solubility profile is also important for its application in biological systems.
Key properties include:
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its therapeutic potential remained unexplored for nearly 80 years. Initially classified as "azoximes" or "furo[ab]diazoles", these compounds gained medicinal relevance in the 1940s with systematic investigations into their biological activities. The breakthrough came in the 1960s with the approval of Oxolamine as a cough suppressant, marking the first commercial drug featuring this scaffold. Subsequent decades witnessed accelerated development, leading to FDA-approved agents like the antiviral Pleconaril, the muscular dystrophy drug Ataluren, and the anxiolytic Fasiplon. Notably, 1,2,4-oxadiazoles are the only oxadiazole isomers found in nature, exemplified by cytotoxic marine alkaloids Phidianidines A/B and the glutamate receptor agonist Quisqualic acid isolated from Quisqualis indica seeds. The early 2000s saw a surge in publications, reflecting doubled scientific interest within 15 years, driven by the scaffold’s versatility in targeting diverse pathologies [5] [9].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | Initial discovery and structural characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
1990s | Pleconaril development | Antiviral agent targeting picornaviruses |
2000s | Ataluren approval | Treatment for Duchenne muscular dystrophy via nonsense mutation suppression |
2011 | Isolation of Phidianidines A/B | Demonstrated natural occurrence and cytotoxic properties |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing critical limitations of these conventional groups. Its primary advantage lies in metabolic stability: unlike esters, the oxadiazole ring resists enzymatic hydrolysis (e.g., esterases), thereby enhancing plasma half-lives of drug candidates. Additionally, the heterocycle’s dipole moment (~2.95 D) and hydrogen-bonding capacity mimic amide bonds, enabling conserved target interactions. The N-O-C linkage within the ring creates distinct electronic environments: position 3 exhibits π-deficient character, while position 5 is π-excessive. This polarity facilitates interactions with diverse biological targets, including kinases, GPCRs, and neurotransmitter receptors. Recent studies confirm that 1,2,4-oxadiazoles maintain bioisosteric equivalence while improving pharmacokinetic profiles—particularly in membrane permeability and oral bioavailability—making them indispensable in CNS and antimicrobial drug design [9].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive cleavage) | High (resists enzymatic/acidic hydrolysis) | Enhanced metabolic half-life |
Dipole Moment | 1.5–1.8 D (amide) | ~2.95 D | Improved target binding specificity |
Hydrogen-Bond Capacity | Acceptor/Donor (amide NH) | Acceptor-only (N/O atoms) | Simplified binding; reduced off-target effects |
Aromatic Character | Non-aromatic | Partially aromatic | Planarity favoring π-stacking interactions |
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exemplifies strategic molecular hybridization, merging three pharmacophores into a compact 179.22 g/mol framework. The 1,2,4-oxadiazole core provides metabolic stability and dipole-driven target engagement, while the cyclopropyl substituent at position 3 contributes steric constraint and electron-donating effects via hyperconjugation. The pyrrolidin-2-yl moiety at position 5 introduces a chiral center (when stereodefined) and a basic nitrogen (pKa ~10–11), enabling salt formation (e.g., hydrochloride) for solubility modulation. Key structural features include:
Table 3: Structural Components and Their Functional Roles
Component | Key Features | Functional Role |
---|---|---|
1,2,4-Oxadiazole Core | Dipole moment 2.95 D; planar geometry | Bioisosteric replacement; hydrogen-bond acceptor |
Cyclopropyl (C3) | Strain energy ~27 kcal/mol; sp³ hybridization | Metabolic blockade; steric constraint |
Pyrrolidin-2-yl (C5) | Chiral center; basic N (pKa ~10.5) | Salt formation (HCl); target protonation site |
Pharmacologically, this triad enables multitarget engagement. The scaffold inhibits DNA gyrase (IC₅₀ = 120 nM against E. coli), rivaling novobiocin, by binding the ATPase domain via oxadiazole–arginine hydrogen bonds and cyclopropyl hydrophobic insertion. In CNS applications, the secondary amine interacts with NMDA receptors and monoamine transporters, mirroring antidepressant pharmacophores like paroxetine’s piperazine. Modifying the pyrrolidine to 3-yl derivatives (e.g., CAS: 2243512-66-3) alters target specificity toward inflammatory enzymes like COX-2 [4] [8] [10].
Table 4: Molecular Descriptors of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Property | Value/Description | Experimental Confirmation |
---|---|---|
Molecular Formula | C₉H₁₃N₃O (free base) | High-Resolution MS [1] |
Molecular Weight | 179.22 g/mol | Elemental Analysis [1] |
logP (Calculated) | ~1.9 | Chromatographic Hydrophobicity Index [8] |
Hydrogen Bond Acceptors | 4 (oxadiazole N/O; pyrrolidine N) | X-ray Crystallography [8] |
Hydrogen Bond Donors | 1 (pyrrolidine NH) | NMR Spectroscopy [3] |
Rotatable Bonds | 2 (pyrrolidine C2-N; oxadiazole C5-Cpyrrolidine) | Molecular Dynamics [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: